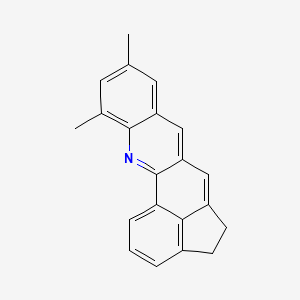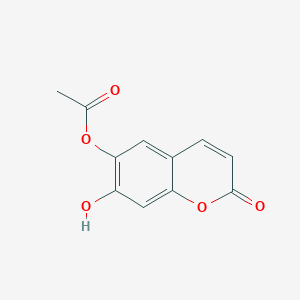
7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-acetoxy-7-hydroxy-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The structure of 6-acetoxy-7-hydroxy-chromen-2-one includes an acetoxy group at the 6th position and a hydroxy group at the 7th position on the chromen-2-one core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetoxy-7-hydroxy-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of coumarin derivatives, including 6-acetoxy-7-hydroxy-chromen-2-one, often employs similar synthetic routes but on a larger scale. The use of green chemistry principles, such as green solvents and catalysts, is becoming increasingly common to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-acetoxy-7-hydroxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The acetoxy group can be reduced to a hydroxy group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetoxy group can yield a dihydroxy compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential antioxidant and antimicrobial properties.
Industry: It is used in the production of perfumes and cosmetics due to its pleasant fragrance.
Wirkmechanismus
The mechanism of action of 6-acetoxy-7-hydroxy-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
6-acetoxy-7-hydroxy-chromen-2-one can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in optical brighteners.
6,7-dihydroxycoumarin: Exhibits strong antioxidant activity.
4-hydroxycoumarin: Used as an anticoagulant in the form of warfarin.
The uniqueness of 6-acetoxy-7-hydroxy-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
41679-83-8 |
|---|---|
Molekularformel |
C11H8O5 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
(7-hydroxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C11H8O5/c1-6(12)15-10-4-7-2-3-11(14)16-9(7)5-8(10)13/h2-5,13H,1H3 |
InChI-Schlüssel |
IQDQTPICUJVJJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


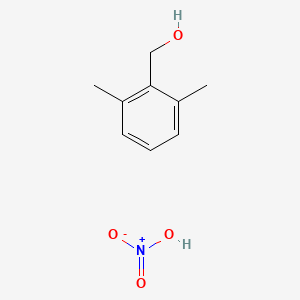

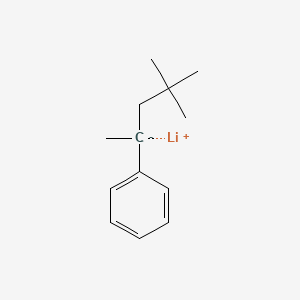
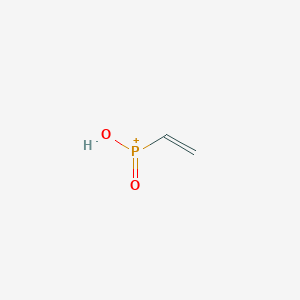
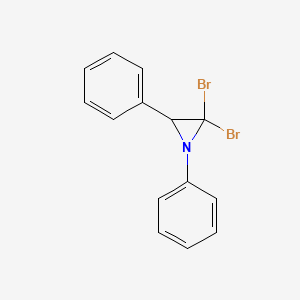
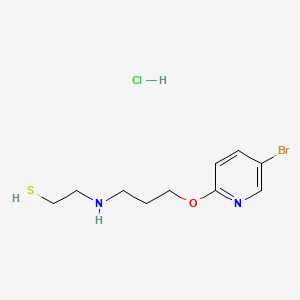

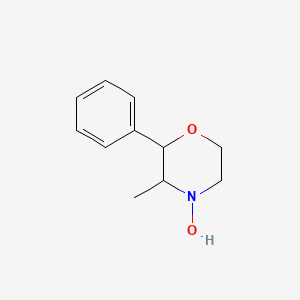
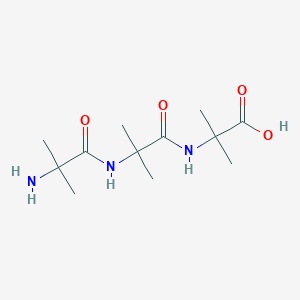
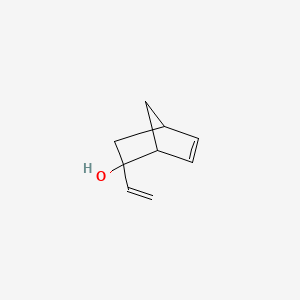
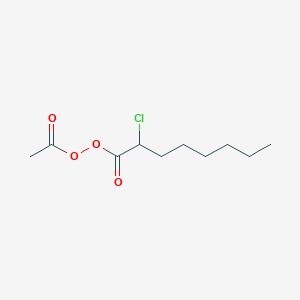
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
